molecular formula C12H11ClN2O6 B14132658 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate CAS No. 89047-28-9

1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate

Katalognummer: B14132658
CAS-Nummer: 89047-28-9
Molekulargewicht: 314.68 g/mol
InChI-Schlüssel: JHDBWOBLBWRFNN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a pyridinium ion, with perchlorate as the counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of 2-nitrobenzyl chloride with pyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or sodium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

    Safety Measures: Due to the involvement of perchloric acid, appropriate safety measures must be in place to handle the reactive and potentially hazardous nature of the chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.

Wirkmechanismus

The mechanism of action of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological activities. The pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide
  • 1-[(2-Nitrophenyl)methyl]pyridin-1-ium chloride
  • 1-[(2-Nitrophenyl)methyl]pyridin-1-ium iodide

Uniqueness

1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is unique due to the presence of the perchlorate ion, which can impart distinct properties such as higher solubility in certain solvents and different reactivity compared to other halide salts. This uniqueness makes it valuable in specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

89047-28-9

Molekularformel

C12H11ClN2O6

Molekulargewicht

314.68 g/mol

IUPAC-Name

1-[(2-nitrophenyl)methyl]pyridin-1-ium;perchlorate

InChI

InChI=1S/C12H11N2O2.ClHO4/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

JHDBWOBLBWRFNN-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.